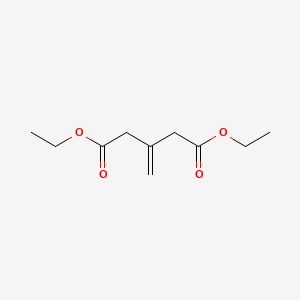

Diethyl 3-methylidenepentanedioate

Description

Diethyl 3-methylidenepentanedioate is a diethyl ester of pentanedioic acid (glutaric acid) with a methylidene (=CH₂) substituent at the 3-position. This compound is hypothesized to exhibit unique reactivity due to the conjugated system formed by the ester groups and the methylidene moiety. The methylidene group likely enhances electrophilicity, making it a candidate for cycloaddition reactions or as a Michael acceptor in organic synthesis.

Properties

CAS No. |

89872-29-7 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

diethyl 3-methylidenepentanedioate |

InChI |

InChI=1S/C10H16O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h3-7H2,1-2H3 |

InChI Key |

NJLSLMYOMWJOOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=C)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-methylidenepentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-methylidenepentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methylidenepentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.

Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-methylidenepentanedioic acid.

Reduction: Diethyl 3-methylidenepentanediol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-methylidenepentanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which diethyl 3-methylidenepentanedioate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acids and alcohols. The methylidene group can participate in addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Diethyl 3-methylidenepentanedioate with structurally related esters and substituted pentanedioates:

*Hypothetical data based on structural analogs; †Calculated values.

Key Findings from Analog Compounds

Dimethyl 3-Hydroxypentanedioate

- Hydroxyl Group Impact : The hydroxyl substituent increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This property aligns with its use in pharmaceutical formulations requiring high purity (>98%) and controlled reactivity .

- Quality Standards : Produced under stringent regulations, ensuring compliance with safety and environmental guidelines .

Diethyl Succinate

- Simpler Backbone : Lacking substituents, it serves as a flavoring agent (pleasant odor, FEMA 2377) with a boiling point of ~80°C. Its stability in organic solvents supports applications in fragrances and food additives .

Dimethyl 3-Methylglutarate

- This property is advantageous in controlled-release formulations or polymer precursors .

Dimethyl 3-(Cyanomethylidene)pentanedioate

- Electron-Withdrawing Cyano Group: The cyanomethylidene group enhances electrophilicity, enabling participation in Michael additions or Diels-Alder reactions. Its reactivity is leveraged in synthesizing heterocyclic compounds .

Diethyl 2,4-Diacetyl-3-phenylpentanedioate

- Steric and Electronic Complexity : The phenyl and acetyl groups create a sterically crowded environment, influencing regioselectivity in reactions. This compound is used in exploratory organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.